molecular formula C24H32N2O5 B4145838 1-[3-(4-Benzylphenoxy)propyl]-4-ethylpiperazine;oxalic acid

1-[3-(4-Benzylphenoxy)propyl]-4-ethylpiperazine;oxalic acid

Cat. No.: B4145838
M. Wt: 428.5 g/mol
InChI Key: AFAYAFFCMAHQED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-Benzylphenoxy)propyl]-4-ethylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzylphenoxy group and an ethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Benzylphenoxy)propyl]-4-ethylpiperazine;oxalic acid typically involves multiple steps, including the formation of the benzylphenoxy group and its subsequent attachment to the piperazine ring. One common method involves the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . The reaction conditions often include the use of strong bases like sodium hydride or potassium hydride to generate the alkoxide from the parent alcohol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Benzylphenoxy)propyl]-4-ethylpiperazine;oxalic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Bromine (Br₂), nitric acid (HNO₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzylphenoxy ring.

Scientific Research Applications

1-[3-(4-Benzylphenoxy)propyl]-4-ethylpiperazine;oxalic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-Benzylphenoxy)propyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylphenoxy group can engage in π-π interactions with aromatic residues in the binding site, while the piperazine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(2-Benzyl-4-chlorophenoxy)propyl]-4-ethylpiperazine oxalate
  • Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate

Uniqueness

1-[3-(4-Benzylphenoxy)propyl]-4-ethylpiperazine;oxalic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylphenoxy group enhances its ability to interact with aromatic residues, while the ethyl group provides additional hydrophobic interactions .

Properties

IUPAC Name

1-[3-(4-benzylphenoxy)propyl]-4-ethylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O.C2H2O4/c1-2-23-14-16-24(17-15-23)13-6-18-25-22-11-9-21(10-12-22)19-20-7-4-3-5-8-20;3-1(4)2(5)6/h3-5,7-12H,2,6,13-19H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAYAFFCMAHQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCOC2=CC=C(C=C2)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-[3-(4-Benzylphenoxy)propyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 2
Reactant of Route 2
1-[3-(4-Benzylphenoxy)propyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[3-(4-Benzylphenoxy)propyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 4
Reactant of Route 4
1-[3-(4-Benzylphenoxy)propyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 5
Reactant of Route 5
1-[3-(4-Benzylphenoxy)propyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 6
Reactant of Route 6
1-[3-(4-Benzylphenoxy)propyl]-4-ethylpiperazine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.